molecular formula C16H11NO4 B025974 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid CAS No. 106352-01-6

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

Cat. No. B025974
M. Wt: 281.26 g/mol
InChI Key: ZUWJKVVWOLYFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is a compound related to various fields in chemistry and material science. It is particularly relevant in the synthesis and analysis of lanthanide-based coordination polymers and their photophysical properties (Sivakumar et al., 2011).

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves the replacement of hydroxyl hydrogens with various moieties to create new compounds with distinct properties. These compounds are then used in the synthesis of coordination compounds with lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), displaying unique photophysical properties (Sivakumar et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds can be complex, often forming polymers with unique topologies. For example, certain coordination polymers exhibit one-dimensional frameworks with interesting two-dimensional molecular arrays. These structures are held together by hydrogen-bonding interactions (Yuanchun He et al., 2020).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming polymers with different metals. The coordinated benzoate ligands in these polymers can act as light-harvesting chromophores, which are crucial for their luminescent properties (Sivakumar et al., 2011).

Physical Properties Analysis

The physical properties, such as luminescence efficiency and excited state lifetimes, vary based on the metal ions and ligands used in the synthesis. For example, terbium complexes can exhibit bright green luminescence efficiencies in the solid state (Sivakumar et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to form coordination polymers with distinct photophysical properties. The molecular structure of these polymers influences their optical properties, making them suitable for various applications in material science (Sivakumar et al., 2011).

Scientific Research Applications

Gut Health and Nutrition

Benzoic acid, structurally related to the compound , has been found to regulate gut functions. It acts as an antibacterial and antifungal preservative in foods and feeds, and studies suggest it may improve gut health by regulating functions such as digestion, absorption, and the gut barrier. The research has primarily used piglets and porcine intestinal epithelial cells as models, showing that appropriate levels of benzoic acid can improve gut functions by influencing enzyme activity, redox status, immunity, and microbiota. However, excessive benzoic acid can damage gut health through the redox status. This indicates a potential area of study for the related compound of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, particularly in its interaction with gut physiology and health (Mao et al., 2019).

Chemistry and Synthesis

The chemistry and synthesis of compounds related to benzoic acid have been widely studied. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in various conditions has been explored, showing different mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the complexity and potential of chemical reactions involving benzoic acid derivatives (Yokoyama, 2015).

Pharmacological Importance

Benzoic acid derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance. They are core structures of secondary metabolites and are synthesized through various protocols involving the Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers), among others. Their wide pharmacological significance and the variety of synthetic procedures indicate a rich field of research for related compounds (Mazimba, 2016).

properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJKVVWOLYFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339254
Record name 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

CAS RN

106352-01-6
Record name 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.